molecular formula C31H27Br2NO4 B341481 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name)

4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name)

Cat. No.: B341481
M. Wt: 637.4 g/mol
InChI Key: NGZUXMCZDIFIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name) is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a heptanoate ester group

Preparation Methods

The synthesis of 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name) typically involves multiple steps. The synthetic route may include the bromination of specific precursor molecules, followed by cyclization and esterification reactions. Industrial production methods would likely involve optimizing these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents and conditions for these reactions include strong oxidizing or reducing agents, catalysts, and controlled temperatures.

Scientific Research Applications

4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name) has several scientific research applications:

    Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other brominated organic molecules and heptanoate esters. Compared to these compounds, 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl heptanoate (non-preferred name) is unique due to its specific structure and the presence of multiple bromine atoms.

Properties

Molecular Formula

C31H27Br2NO4

Molecular Weight

637.4 g/mol

IUPAC Name

[4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] heptanoate

InChI

InChI=1S/C31H27Br2NO4/c1-2-3-4-5-14-25(35)38-20-17-15-19(16-18-20)34-28(36)26-27(29(34)37)31(33)22-11-7-6-10-21(22)30(26,32)23-12-8-9-13-24(23)31/h6-13,15-18,26-27H,2-5,14H2,1H3

InChI Key

NGZUXMCZDIFIEO-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

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